Ethyl (E)-2-acetylbut-2-enoate

Description

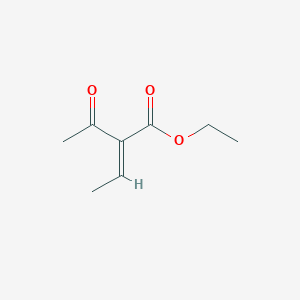

Ethyl 2-Ethylideneacetoacetate is an organic compound with the molecular formula C8H12O3. It is an ester derived from acetoacetic acid and is known for its applications in various chemical syntheses. This compound is a colorless liquid with a fruity odor and is used as an intermediate in the production of various organic compounds.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl (E)-2-acetylbut-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3/b7-4+ |

InChI Key |

IYFLZFKSDCNELJ-QPJJXVBHSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C(=O)C |

Canonical SMILES |

CCOC(=O)C(=CC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Ethylideneacetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This reaction involves the condensation of two moles of ethyl acetate in the presence of a base, typically sodium ethoxide, to form one mole of ethyl 2-Ethylideneacetoacetate and ethanol .

Industrial Production Methods: On an industrial scale, ethyl 2-Ethylideneacetoacetate is produced by the treatment of diketene with ethanol. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Ethylideneacetoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or ketones.

Reduction: Reduction of ethyl 2-Ethylideneacetoacetate yields ethyl 3-hydroxybutyrate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Sodium hydride (NaH) is often used to generate the carbanion, which then undergoes nucleophilic substitution.

Major Products Formed:

Oxidation: Acetoacetic acid derivatives.

Reduction: Ethyl 3-hydroxybutyrate.

Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Ethylideneacetoacetate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 2-Ethylideneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s enolate form is particularly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl Acetoacetate: Similar in structure but lacks the ethylidene group.

Methyl Acetoacetate: Similar ester but with a methyl group instead of an ethyl group.

Diethyl Malonate: Another ester used in similar synthetic applications but with a different structure.

Uniqueness: Ethyl 2-Ethylideneacetoacetate is unique due to its ethylidene group, which provides additional reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of organic compounds .

Q & A

Q. What spectroscopic techniques are optimal for characterizing the structural purity of Ethyl (E)-2-acetylbut-2-enoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and α,β-unsaturated ketone moieties. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700-1750 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (156.18 g/mol) via molecular ion peaks. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and WinGX (for data processing) resolves absolute configuration and bond geometry .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Common routes include Claisen condensation between ethyl acetoacetate and ethyl acrylate under basic conditions. Optimization involves adjusting catalysts (e.g., sodium ethoxide), temperature (60-80°C), and solvent polarity (e.g., ethanol or THF). Monitoring reaction progress via Thin-Layer Chromatography (TLC) and isolating the (E)-isomer through fractional crystallization or column chromatography improves yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., irritation risks). Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers. In case of exposure, rinse with water and consult medical guidance. Document risk assessments and disposal protocols per local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate reaction pathways. Software like Gaussian or ORCA integrates with crystallographic data from SHELX-refined structures .

Q. How should researchers resolve discrepancies in hydrogen-bonding patterns observed in this compound’s crystal structures?

- Methodological Answer : Apply graph set analysis (GSA) using Etter’s rules to categorize hydrogen-bond motifs (e.g., chains, rings). Use SHELXD for structure solution and ORTEP-3 for visualizing intermolecular interactions. Cross-validate with Hirshfeld surface analysis to distinguish genuine bonding from crystallographic noise .

Q. What strategies address conflicting thermal stability data for this compound across solvent systems?

- Methodological Answer : Reproduce thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity and inert atmospheres. Compare decomposition onset temperatures in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Use multivariate regression to identify solvent parameters (e.g., dielectric constant) influencing stability .

Q. How does steric and electronic tuning of this compound affect its role as a Michael acceptor in organocatalytic reactions?

- Methodological Answer : Synthesize derivatives with substituents at the α-position (e.g., methyl, phenyl) and compare reaction rates via UV-Vis kinetics. Pair with DFT-computed electrophilicity indices (ω) to correlate electronic effects. Use X-ray crystallography to assess steric hindrance in transition states .

Data Presentation and Analysis

Q. What are best practices for presenting crystallographic data of this compound in publications?

Q. How can researchers statistically validate reproducibility in synthetic yields of this compound?

- Methodological Answer : Perform triplicate experiments under identical conditions. Apply ANOVA to assess variance and calculate confidence intervals. Use control charts to monitor batch-to-batch consistency. Report outliers with root-cause analysis (e.g., moisture sensitivity) .

Ethical and Literature Considerations

Q. How should researchers address gaps in literature on this compound’s environmental degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.